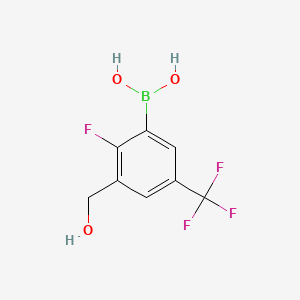
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine and trifluoromethyl groups Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a fluorinated aromatic ring. One common method is the borylation of a fluorinated aromatic precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a boron source, such as bis(pinacolato)diboron, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The boronic acid group can be reduced to a boronate ester.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2-Fluoro-3-(carboxymethyl)-5-(trifluoromethyl)phenyl)boronic acid.
Reduction: Formation of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronate ester.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The presence of fluorine atoms can improve the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antiviral drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid
- (3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid possesses a unique combination of fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C8H7BF4O3 |
|---|---|
Molecular Weight |
237.95 g/mol |
IUPAC Name |
[2-fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-7-4(3-14)1-5(8(11,12)13)2-6(7)9(15)16/h1-2,14-16H,3H2 |
InChI Key |
YCPGVDNHBDXHBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)CO)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















